molecular formula C12H9ClFN B13691384 4'-Chloro-3'-fluoro[1,1'-biphenyl]-2-amine CAS No. 577794-36-6

4'-Chloro-3'-fluoro[1,1'-biphenyl]-2-amine

Cat. No.: B13691384
CAS No.: 577794-36-6
M. Wt: 221.66 g/mol
InChI Key: ZCOKOLXIHDZAEX-UHFFFAOYSA-N
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Description

4’-Chloro-3’-fluoro[1,1’-biphenyl]-2-amine is an organic compound that belongs to the biphenyl family This compound is characterized by the presence of chlorine and fluorine atoms attached to the biphenyl structure, which consists of two benzene rings connected by a single bond The amine group is located at the 2-position of the biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Chloro-3’-fluoro[1,1’-biphenyl]-2-amine typically involves multiple steps. One common method starts with the nitration of 3-chloroaniline to form 3-chloronitrosoaniline. This intermediate is then subjected to a series of reactions, including reduction and halogenation, to introduce the fluorine atom and form the desired biphenyl structure .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4’-Chloro-3’-fluoro[1,1’-biphenyl]-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the biphenyl rings.

Scientific Research Applications

4’-Chloro-3’-fluoro[1,1’-biphenyl]-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4’-Chloro-3’-fluoro[1,1’-biphenyl]-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

  • 4’-Chloro-3’-fluoro[1,1’-biphenyl]-4-carboxylic acid
  • 4’-Chloro-3’-fluoro[1,1’-biphenyl]-4-hydroxy-3-carbaldehyde
  • 4’-Chloro-3’-fluoro[1,1’-biphenyl]-4-methyl

Comparison: Compared to these similar compounds, 4’-Chloro-3’-fluoro[1,1’-biphenyl]-2-amine is unique due to the presence of the amine group at the 2-position. This structural difference can significantly influence its chemical reactivity and biological activity. For example, the amine group can participate in hydrogen bonding and other interactions that are not possible with carboxylic acid or aldehyde groups .

Properties

CAS No.

577794-36-6

Molecular Formula

C12H9ClFN

Molecular Weight

221.66 g/mol

IUPAC Name

2-(4-chloro-3-fluorophenyl)aniline

InChI

InChI=1S/C12H9ClFN/c13-10-6-5-8(7-11(10)14)9-3-1-2-4-12(9)15/h1-7H,15H2

InChI Key

ZCOKOLXIHDZAEX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=C(C=C2)Cl)F)N

Origin of Product

United States

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